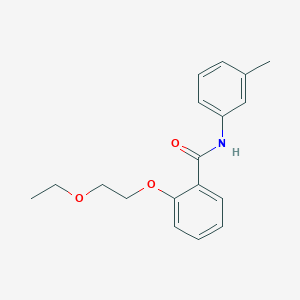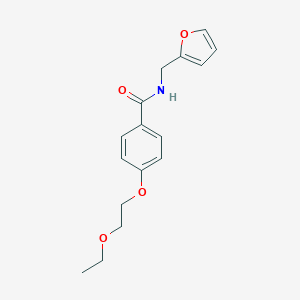
3-Isopropoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Isopropoxybenzamide (also known as IPR) is a chemical compound that has gained significant attention from the scientific community due to its potential applications in research. It is a white to off-white crystalline solid that is soluble in organic solvents such as dichloromethane and ethanol.
作用機序
The mechanism of action of 3-Isopropoxybenzamide involves the inhibition of HDACs. HDACs remove acetyl groups from histones, which can lead to the repression of gene expression. Inhibition of HDACs by 3-Isopropoxybenzamide leads to an increase in histone acetylation, which can result in the activation of genes that are involved in various cellular processes.
Biochemical and Physiological Effects:
3-Isopropoxybenzamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (cell death) in cancer cells, inhibit the growth of cancer cells, and reduce inflammation. It has also been shown to have neuroprotective effects, as it can protect against oxidative stress-induced damage in neurons.
実験室実験の利点と制限
One advantage of using 3-Isopropoxybenzamide in lab experiments is its ability to inhibit HDACs, which can lead to changes in gene expression. This makes it a useful tool for studying the role of specific genes in various cellular processes. However, one limitation of using 3-Isopropoxybenzamide is its relatively low yield in the synthesis process. This can make it difficult to obtain large quantities of the compound for use in experiments.
将来の方向性
There are several potential future directions for research involving 3-Isopropoxybenzamide. One area of interest is its potential use in cancer treatment, as HDAC inhibitors have shown promise in inducing cell death in cancer cells. Another area of interest is its potential use in the treatment of inflammatory diseases, as it has been shown to have anti-inflammatory properties. Additionally, further research is needed to fully understand the mechanism of action of 3-Isopropoxybenzamide and its effects on various cellular processes.
合成法
The synthesis of 3-Isopropoxybenzamide involves the reaction of 3-hydroxybenzoic acid with isopropylamine and thionyl chloride. The reaction proceeds through an intermediate, which is then treated with acetic anhydride to yield the final product. The yield of this reaction is typically in the range of 50-60%.
科学的研究の応用
3-Isopropoxybenzamide has been used in various scientific research applications. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in gene expression. HDAC inhibitors have been studied extensively for their potential use in cancer treatment, as they can induce cell death in cancer cells. 3-Isopropoxybenzamide has also been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases.
特性
製品名 |
3-Isopropoxybenzamide |
|---|---|
分子式 |
C10H13NO2 |
分子量 |
179.22 g/mol |
IUPAC名 |
3-propan-2-yloxybenzamide |
InChI |
InChI=1S/C10H13NO2/c1-7(2)13-9-5-3-4-8(6-9)10(11)12/h3-7H,1-2H3,(H2,11,12) |
InChIキー |
GRZWLZRRORXTGR-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)N |
正規SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-(2-Ethoxyethoxy)benzoyl]indoline](/img/structure/B269370.png)
![N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269373.png)
![2-fluoro-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269374.png)
![N-{4-[(2-methyl-2-propenyl)oxy]phenyl}-2-furamide](/img/structure/B269375.png)

![N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269380.png)

![N-[3-(allyloxy)phenyl]-4-ethoxybenzamide](/img/structure/B269386.png)

![N-[4-(2-ethoxyethoxy)phenyl]-4-fluorobenzamide](/img/structure/B269388.png)
![4-(2-methoxyethoxy)-N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269390.png)
![N-[2-(2-ethoxyethoxy)phenyl]-3-phenylpropanamide](/img/structure/B269391.png)

